1-Boc-2-Ethynylpyrrolidine
Overview
Description
. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group attached to the second carbon of the pyrrolidine ring. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines.
Preparation Methods
1-Boc-2-Ethynylpyrrolidine can be synthesized through various synthetic routes. One common method involves the reduction of N-Boc-D-proline methyl ester using diisobutylaluminum hydride (DIBAL-H) followed by the addition of dimethyl (1-diazo-2-oxopropyl)phosphonate . The reaction is typically carried out in a dry ice-acetone bath at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Boc-2-Ethynylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Boc-2-Ethynylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-2-Ethynylpyrrolidine involves its interaction with molecular targets through its ethynyl and Boc-protected amine groups. The ethynyl group can participate in various chemical reactions, while the Boc group protects the amine functionality during synthetic transformations. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
1-Boc-2-Ethynylpyrrolidine can be compared with other similar compounds such as:
This compound ®: A stereoisomer with different spatial arrangement of atoms.
tert-Butyl 2-ethynyl-1-pyrrolidinecarboxylate: Another name for the same compound.
N-Boc-2-ethynylpyrrolidine: A similar compound with slight variations in structure. The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-ethynylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYNQAKTJFISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563402 | |
Record name | tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316141-37-4 | |
Record name | 1,1-Dimethylethyl 2-ethynyl-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316141-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-ethynylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-ethynylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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